molecular formula C9H4BrNS2 B1283090 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile CAS No. 176787-96-5

5'-Bromo-[2,2'-bithiophene]-5-carbonitrile

Cat. No.: B1283090
CAS No.: 176787-96-5
M. Wt: 270.2 g/mol
InChI Key: OHVCHDZJRUEOKH-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) and Bithiophene Scaffolds in Conjugated Systems

Thiophene is a five-membered, sulfur-containing aromatic heterocycle that serves as a fundamental unit in many organic functional materials. mdpi.comnih.gov When two thiophene rings are linked together, they form bithiophene, a scaffold that has garnered significant attention in organic electronics. ontosight.ai These sulfur-containing compounds are electron-rich and can be readily modified, making them ideal for creating materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govontosight.ai

The structure of thiophene-based materials, particularly their planarity and rigid backbone, facilitates efficient charge transport. ontosight.ai The sulfur atoms in the thiophene rings possess d orbitals that can participate in π-conjugation, which is crucial for electronic communication across the molecule. mdpi.com In polymeric systems, such as polythiophenes, these characteristics lead to excellent charge carrier mobilities and chemical stability, which are critical for device performance and longevity. juniperpublishers.com The ability to form well-ordered, crystalline domains further enhances intermolecular charge hopping, a key mechanism for charge transport in organic semiconductors. mdpi.comossila.com

Role of Nitrile and Halogen Substituents in Modulating Electronic Structures of Heteroaromatic Compounds

The electronic properties of bithiophene scaffolds can be precisely controlled by adding functional groups. Halogens (like bromine) and nitrile groups (–C≡N) are particularly effective substituents for this purpose. Both are strongly electron-withdrawing, meaning they pull electron density from the conjugated bithiophene backbone. researchgate.netnih.gov

This inductive effect has a profound impact on the material's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov By withdrawing electron density, these groups lower the energy levels of both HOMO and LUMO. researchgate.netnih.gov Lowering the LUMO level is especially important for creating n-type (electron-transporting) semiconductors, as it improves electron injection and transport, as well as the material's stability in ambient conditions. researchgate.net The nitrile group, with its strong dipole moment, can also enhance intermolecular interactions and influence the molecular packing in the solid state, which is crucial for efficient charge transport. nih.gov Furthermore, halogens like bromine serve as versatile synthetic handles, allowing the bithiophene unit to be easily incorporated into larger molecules or polymers through cross-coupling reactions. nih.gov

The table below illustrates the effect of functionalization on the energy levels of conjugated polymers, showing how the introduction of electron-withdrawing groups like cyano (nitrile) functionality can significantly lower LUMO levels compared to a reference polymer.

PolymerFunctional GroupLUMO Energy Level (eV)
PBTI (Ref.)Imide-3.48
PCNI-BTICyano-functionalized-3.64 to -4.11
This table demonstrates the substantial suppression of LUMO energy levels achieved by introducing cyano functionality to a bithiophene imide (BTI) polymer backbone, enhancing its n-type characteristics. Data sourced from research on cyano-functionalized bithiophene imide-based polymers. researchgate.net

Overview of 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile as a Key Building Block in Contemporary Organic Chemistry and Materials Research

This compound is a bifunctional molecule that expertly combines the features discussed above, making it a highly valuable building block in materials research. tcichemicals.com Its structure consists of a bithiophene core functionalized with a bromine atom at one end and a nitrile group at the other.

This specific arrangement is synthetically advantageous. The bromine atom provides a reactive site for metal-catalyzed cross-coupling reactions (e.g., Stille, Suzuki, or direct C-H arylation), enabling the elongation of the conjugated system by linking it to other aromatic units. juniperpublishers.comnih.gov This is a common strategy for synthesizing conjugated polymers and complex small molecules. Simultaneously, the nitrile group acts as a powerful electron-withdrawing moiety, modulating the electronic properties of the final material to achieve desired HOMO/LUMO energy levels for specific applications. researchgate.netnih.gov

The dual functionality of this compound allows chemists and materials scientists to design and construct sophisticated molecular architectures with tailored optoelectronic properties for high-performance organic electronic devices.

Below are some key properties of this compound.

PropertyValue
Molecular Formula C₉H₄BrNS₂
Molecular Weight 270.17 g/mol
CAS Number 176787-96-5
Appearance Solid
Data compiled from various chemical suppliers and databases. nih.govbldpharm.combiomall.insigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(5-bromothiophen-2-yl)thiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNS2/c10-9-4-3-8(13-9)7-2-1-6(5-11)12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVCHDZJRUEOKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CC=C(S2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176787-96-5
Record name 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile
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Synthetic Strategies for 5 Bromo 2,2 Bithiophene 5 Carbonitrile and Analogues

Precursor Compounds and Starting Materials in Functionalized Bithiophene Synthesis

Commercially available 2,2'-bithiophene (B32781) is a common starting point for the synthesis of a wide array of derivatives. nih.gov A multifaceted strategy often begins with the selective functionalization of the parent bithiophene molecule. One prevalent method involves the lithiation of 2,2'-bithiophene, which can be controlled to occur at the 5-position due to the acidity of the α-protons of the thiophene (B33073) rings. This 5-lithio-2,2'-bithiophene is a key intermediate that can then be reacted with various electrophiles to introduce a range of functional groups. nih.gov

For instance, quenching the lithiated species with an iodine source yields 5-iodo-2,2'-bithiophene, while reaction with other electrophiles can introduce allyl or azido (B1232118) groups. nih.gov These "second generation" substrates can then be further elaborated into more complex structures. The 2,2'-bithiophene unit is favored in the synthesis of semiconducting materials because it is electron-rich and its incorporation into polymer backbones has been shown to promote crystallinity, which is beneficial for charge transport in devices like bulk heterojunction solar cells. ossila.com

Starting MaterialIntermediateSubsequent Product ExampleReference
2,2'-Bithiophene5-Lithio-2,2'-bithiophene5-Iodo-2,2'-bithiophene nih.gov
2,2'-Bithiophene5-Lithio-2,2'-bithiophene5-Allyl-2,2'-bithiophene nih.gov
2,2'-Bithiophene5-Lithio-2,2'-bithiophene5-Azido-2,2'-bithiophene nih.gov

This table illustrates the role of 2,2'-bithiophene as a precursor for various functionalized derivatives through a common lithiated intermediate.

Halogenated bithiophenes, particularly 5-Bromo-2,2'-bithiophene, are pivotal intermediates in the synthesis of asymmetrically functionalized bithiophenes such as 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile. These compounds provide a reactive handle for the introduction of various functional groups through cross-coupling reactions. The bromine atom can be readily displaced or involved in coupling reactions, allowing for the construction of more complex molecular architectures.

For example, 5-Bromo-2,2'-bithiophene can serve as a precursor where the bromine atom is retained in the final product on one of the thiophene rings, while the other ring is functionalized. This strategy is essential for creating molecules with distinct functionalities at the 5 and 5' positions. The presence of the bromine atom also allows for subsequent polymerization or further functionalization after the introduction of the carbonitrile group.

The introduction of a carbonitrile (cyano) group onto the bithiophene scaffold must be regioselective to ensure the desired isomer is formed. While direct C-H cyanation methods for some heterocyclic systems have been developed, a common strategy for thiophenes involves the conversion of other functional groups into the nitrile. mdpi.comchemistryviews.orgorganic-chemistry.org

Precursor Functional GroupReagents for CyanationResulting Functional Group
Aldehyde (-CHO)1. Hydroxylamine (NH₂OH)2. Dehydrating agentCarbonitrile (-CN)
Bromo (-Br)Copper(I) cyanide (CuCN)Carbonitrile (-CN)

This table outlines common methods for the regioselective introduction of a carbonitrile functionality onto an aromatic ring system like bithiophene.

Transition-Metal-Catalyzed Cross-Coupling Methodologies for Bithiophene Formation

Transition-metal-catalyzed cross-coupling reactions are indispensable tools for the synthesis of bi- and oligothiophenes. acs.org These reactions facilitate the formation of carbon-carbon bonds between thiophene units, providing a powerful and versatile approach to constructing the bithiophene backbone itself or to append other aryl groups.

The Suzuki-Miyaura coupling reaction is a widely employed method for the synthesis of biaryl compounds, including bithiophenes. mdpi.com This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (such as a boronic acid or boronic ester) with an organic halide or triflate. Current time information in Pasuruan, ID.mdpi.comresearchgate.netacs.orgacs.org For the synthesis of bithiophene systems, this can involve the coupling of a thiophene boronic acid with a bromothiophene, or vice versa. mdpi.comrsc.org

The versatility of the Suzuki-Miyaura coupling is enhanced by its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of numerous boronic acids and their esters. rsc.org This allows for the synthesis of complex and highly functionalized bithiophene derivatives. For example, a 5-bromothiophene derivative can be coupled with a 2-thiopheneboronic acid to construct the 2,2'-bithiophene core. This methodology has been successfully used to synthesize a variety of aryl-substituted thiophenes in moderate to excellent yields. mdpi.com

Reactant 1 (e.g.)Reactant 2 (e.g.)Catalyst System (Typical)Product TypeReference
Thiophene boronic acidBromo-thiophenePd(PPh₃)₄ / BaseBithiophene mdpi.com
Thiophene boronic acid pinacol (B44631) esterChloro-thiophenePd catalyst / Ligand / BaseBithiophene acs.orgacs.org
2,5-DibromothiopheneIsopropenyl boronic acid pinacol esterPd(dppf)Cl₂ / K₂CO₃2,5-Diisopropenylthiophene rsc.org

This table provides examples of reactant pairs and typical catalysts used in Suzuki-Miyaura coupling to form C-C bonds in the synthesis of thiophene-based compounds.

The Stille coupling reaction is another powerful palladium-catalyzed cross-coupling method that is particularly well-suited for the synthesis of oligomeric and polymeric derivatives of bithiophene. acs.orgacs.org This reaction involves the coupling of an organostannane (organotin) compound with an organic halide or triflate. wiley-vch.de For polymerization, bifunctional monomers are used, such as a dibromo-bithiophene and a bis(trimethylstannyl)-thiophene, which react in a step-growth manner to form a conjugated polymer. rsc.orgresearchgate.net

Stille polycondensation offers several advantages, including mild reaction conditions and a high tolerance for various functional groups, which is crucial for the synthesis of functional polymers. wiley-vch.deresearchgate.net This method has been extensively used to create a wide range of conjugated polymers with tailored electronic and optical properties for applications in organic electronics. rsc.org The reaction between organo-ditin monomers and dihalide monomers, catalyzed by palladium complexes like Pd(PPh₃)₄, has been a cornerstone in the development of high molecular weight heteroaromatic polymers. wiley-vch.de

Kumada Coupling Reactions for Substituted Bithiophenes

Kumada coupling is a foundational cross-coupling reaction in organic chemistry for the formation of carbon-carbon bonds. wikipedia.org This method involves the reaction of a Grignard reagent with an organic halide, catalyzed by a transition metal, typically nickel or palladium complexes. wikipedia.org It was among the first catalytic cross-coupling methods reported and remains a vital tool for creating C-C bonds between alkyl, vinyl, or aryl groups. wikipedia.org

The reaction is particularly useful in the synthesis of substituted bithiophenes. The general mechanism involves the coupling of a thienyl Grignard reagent with a halogenated thiophene in the presence of a catalyst. Dihalodiphosphinenickel(II) complexes, for instance, have demonstrated high catalytic activity for these types of selective cross-couplings under mild conditions, resulting in high yields and purity of the bithiophene products. researchgate.net

The versatility of Kumada coupling allows for the synthesis of various polythiophenes, which are important materials in organic electronic devices. wikipedia.org Nickel-catalyzed Kumada-type coupling has been successfully employed for the controlled synthesis of branched polythiophenes. researchgate.netrsc.org Despite the development of other cross-coupling reactions, the Kumada coupling is still used in industrial-scale production for certain compounds due to its efficiency and the use of readily available Grignard reagents. wikipedia.orgorganic-chemistry.org

Table 1: Key Features of Kumada Coupling for Bithiophene Synthesis

Feature Description
Reactants Grignard Reagent (e.g., Thienylmagnesium halide) and an Organic Halide (e.g., Bromothiophene)
Catalysts Typically Nickel(II) or Palladium(II) complexes (e.g., Ni(dppe)Cl₂, Pd(PPh₃)₄) wikipedia.orgresearchgate.net
Solvent Commonly Tetrahydrofuran (B95107) (THF) or Diethyl ether wikipedia.org
Advantages High yields, mild reaction conditions, use of economical Grignards, applicable to large-scale synthesis wikipedia.orgresearchgate.netorganic-chemistry.org

| Limitations | Limited functional group tolerance due to the high reactivity of Grignard reagents wikipedia.org |

Sonogashira Coupling Reactions for Acetylene-Bridged Bithiophene Systems

The Sonogashira reaction is a highly effective cross-coupling method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. youtube.com It is widely used in the synthesis of complex molecules, including conjugated enynes and arylalkynes, under mild conditions. wikipedia.org

In the context of bithiophene chemistry, the Sonogashira coupling is instrumental in creating acetylene-bridged systems. These reactions link bithiophene units via an acetylene (B1199291) bridge, extending the π-conjugated system, which is desirable for electronic materials. The process involves coupling a terminal alkyne-substituted thiophene with a halogenated thiophene.

A significant challenge in Sonogashira coupling is the undesired homocoupling of the terminal alkyne, known as Glaser coupling. washington.edu To mitigate this side reaction, copper-free variations of the Sonogashira reaction have been developed. wikipedia.org Another approach to diminish homocoupling involves carrying out the reaction under a dilute hydrogen atmosphere, which has been shown to reduce the formation of the alkyne dimer to about 2%. washington.edu The reactivity of the halide in the Sonogashira reaction follows the order I > Br > Cl. wikipedia.org

Table 2: Components of Sonogashira Coupling for Acetylene-Bridged Bithiophenes

Component Role Common Examples
Aryl/Vinyl Halide Electrophilic partner 5-Bromo-2,2'-bithiophene
Terminal Alkyne Nucleophilic partner Ethynylthiophene, Trimethylsilylacetylene wikipedia.org
Palladium Catalyst Primary catalyst for the cross-coupling cycle Pd(PPh₃)₄, PdCl₂(PPh₃)₂ libretexts.org
Copper(I) Co-catalyst Activates the alkyne Copper(I) iodide (CuI) youtube.com

| Base | Deprotonates the alkyne and neutralizes HX | Amines (e.g., Diethylamine, Triethylamine) youtube.com |

Direct Functionalization and Halogenation Approaches

Direct functionalization and halogenation are essential strategies for modifying bithiophene cores, allowing for the introduction of various functional groups at specific positions.

N-Bromosuccinimide (NBS) Mediated Bromination in Bithiophene Synthesis

N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of aromatic and heteroaromatic compounds, including thiophenes. organic-chemistry.org It serves as a convenient and solid source of bromine for radical reactions and electrophilic additions. organic-chemistry.org The bromination of thiophenes with NBS is a key step in the synthesis of precursors for more complex bithiophene derivatives. For instance, the bromination of thiophene with NBS can yield 2,5-dibromothiophene. researchgate.net

The reaction is typically carried out in a suitable solvent, such as chloroform (B151607) or a mixture of acetic acid and acetic anhydride. researchgate.netnankai.edu.cn The regioselectivity of the bromination on the thiophene ring is high, preferentially occurring at the positions adjacent to the sulfur atom (α-positions). Theoretical studies using Density Functional Theory (DFT) have investigated the mechanisms of bromination between thiophenes and NBS, confirming that the formation of a bromonium ion is favorable. researchgate.net This method is valued for its mild conditions and the ease of handling NBS compared to liquid bromine. nankai.edu.cn

Directed Lithiation Reactions and Subsequent Electrophilic Trapping

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heterocyclic rings. wikipedia.org This method utilizes a directing metalation group (DMG) that contains a heteroatom (like oxygen, nitrogen, or sulfur) to coordinate with an organolithium reagent, typically n-butyllithium or sec-butyllithium. semanticscholar.orgbaranlab.org This coordination directs the deprotonation to the adjacent ortho-position, creating a stabilized aryllithium intermediate. wikipedia.org

This lithiated species can then be "trapped" by reacting it with a wide range of electrophiles, allowing for the introduction of various substituents with high regioselectivity. semanticscholar.org This approach avoids the mixture of ortho and para products often seen in classical electrophilic aromatic substitution. wikipedia.org The reaction is usually conducted in an anhydrous ether solvent like tetrahydrofuran (THF) or diethyl ether at low temperatures. semanticscholar.org For bithiophene systems, a substituent on one thiophene ring can direct the lithiation of the ring, enabling precise functionalization.

Table 3: Directed Lithiation and Electrophilic Trapping

Step Process Details
1. Coordination The directing metalation group (DMG) on the bithiophene coordinates with the lithium atom of the organolithium reagent. baranlab.org DMG examples: amides, methoxy (B1213986) groups, tertiary amines. wikipedia.org
2. Deprotonation The strong base (e.g., n-BuLi) removes a proton from the position ortho to the DMG, forming an aryllithium species. wikipedia.org This step is highly regioselective.

| 3. Electrophilic Trap | An electrophile is added to the reaction mixture and reacts at the site of the lithium atom. | Electrophiles can include alkyl halides, carbon dioxide, aldehydes, etc. |

Synthesis of Symmetrical and Unsymmetrical Bithiophene-Substituted Heterocycles Bearing Carbonitrile Groups

The synthesis of both symmetrical and unsymmetrical bithiophene-substituted heterocycles that incorporate carbonitrile groups has been achieved through various synthetic routes. nih.govtandfonline.com These compounds are of interest for their potential applications in materials science and as bioactive agents. nih.gov

For example, symmetrical bithiophene bis-imidazo[1,2-a]pyridine derivatives have been synthesized in a three-step process starting from 2-acetyl-5-bromothiophene. nih.govsigmaaldrich.com The creation of unsymmetrical systems often requires a more controlled, stepwise approach. One such strategy involves a Suzuki coupling reaction of a functionalized bromothiophene with 5-formylthiophen-2-ylboronic acid to create a formyl-bithiophene intermediate. nih.gov This intermediate can then undergo condensation with a molecule like 3,4-diaminobenzonitrile (B14204) to furnish an unsymmetrical bithiophene derivative bearing a benzimidazole (B57391) and a carbonitrile group. nih.govtandfonline.com

Other coupling reactions, such as Stille coupling, have also been employed in these synthetic schemes to build the core bithiophene structure before the introduction of the carbonitrile-bearing heterocycle. nih.gov

Optimization of Synthetic Pathways and Yields for Industrial and Academic Scale-Up

Optimizing synthetic pathways is critical for transitioning a laboratory-scale procedure to a larger academic or industrial scale. The primary goals of optimization include maximizing reaction yields and rates, minimizing the formation of byproducts, and ensuring the process is cost-effective and safe. cambridge.org

For the synthesis of this compound and its analogues, optimization would focus on several key areas. In cross-coupling reactions like Kumada or Sonogashira, this involves screening catalysts and ligands to find the most efficient combination that allows for lower catalyst loading and milder reaction conditions. For example, the development of highly active palladium-phosphine catalysts can significantly improve the efficiency of coupling reactions. acs.org

Solvent choice, reaction temperature, and concentration are also critical parameters. For halogenation steps using NBS, controlling the stoichiometry and reaction time is crucial to prevent over-bromination and ensure high yields of the desired monobrominated product. When scaling up lithiation reactions, careful control of temperature is paramount to prevent side reactions and ensure safety, as these reactions are often highly exothermic. The development of one-pot procedures or domino reactions, where multiple transformations occur in a single reaction vessel, can also significantly improve efficiency and reduce waste, making a synthesis more viable for scale-up. acs.org Demonstrating the scalability of a method, for instance by running a reaction on a multi-gram or kilogram scale with sustained high yields, is a key step in this process. acs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as a cornerstone for the definitive structural assignment of 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile, enabling the precise mapping of its proton and carbon frameworks.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

For the closely related 5-bromo-2,2'-bithiophene, the following proton chemical shifts have been reported in CDCl₃ at 400 MHz: δ = 7.22 (1H, dd), 7.00 (1H, dd), 6.96 (1H, d), and 6.91 (1H, d). In this compound, the presence of the electron-withdrawing nitrile group at the 5-position is expected to induce a downfield shift for the adjacent protons on that thiophene (B33073) ring. The protons on the brominated thiophene ring would likely exhibit chemical shifts similar to those in 5-bromo-2,2'-bithiophene. The coupling constants (J-values) between adjacent protons on the thiophene rings are typically in the range of 3.5-5.0 Hz for ortho-coupling and 1.0-3.0 Hz for meta-coupling.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
H3 ~7.3-7.5 d Adjacent to nitrile group, expected downfield shift.
H4 ~7.1-7.3 d Coupled to H3.
H3' ~7.0-7.2 d On the brominated ring.

Note: This is a predicted data table based on known spectroscopic trends and data from similar compounds. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Detailed experimental ¹³C NMR data for this compound is scarce in published literature. However, analysis of the structure allows for the prediction of the chemical shifts for the nine distinct carbon atoms. The carbon atom attached to the nitrile group (C5) and the carbon bearing the bromine atom (C5') are expected to be significantly influenced by these substituents. The nitrile carbon itself will appear at a characteristic downfield shift. The quaternary carbons (C2, C2', C5, and C5') will likely show lower intensities compared to the protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Predicted Chemical Shift Range (ppm) Notes
CN ~110-120 Characteristic nitrile carbon.
C2, C2' ~135-145 Quaternary carbons linking the thiophene rings.
C3, C4, C3', C4' ~120-135 Aromatic CH carbons.
C5 ~115-125 Carbon attached to the nitrile group.

Note: This is a predicted data table based on known spectroscopic trends. Actual experimental values may vary.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the same thiophene ring, appearing as cross-peaks. This would allow for the definitive assignment of H3 with H4 and H3' with H4'.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment would identify which protons are directly attached to which carbon atoms, providing direct links between the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would be instrumental in confirming the connectivity between the two thiophene rings by observing correlations from the protons of one ring to the quaternary carbons of the other. It would also confirm the positions of the bromo and cyano substituents by showing correlations from neighboring protons to the carbons bearing these groups.

Due to the planar nature of the bithiophene system, stereochemistry is not a factor in this molecule's structural elucidation.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound and is instrumental in identifying its key functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be characterized by several key absorption bands. The most prominent and diagnostic peak will be the stretching vibration of the nitrile (C≡N) group, which typically appears in the region of 2220-2240 cm⁻¹. The aromatic C-H stretching vibrations of the thiophene rings are expected to be observed above 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ will contain characteristic C=C stretching vibrations of the aromatic rings. The C-S stretching vibrations within the thiophene rings usually appear in the 600-800 cm⁻¹ region. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch > 3000 Medium
C≡N Stretch 2220-2240 Strong, Sharp
Aromatic C=C Stretch 1400-1600 Medium to Strong
C-S Stretch 600-800 Medium

Note: This is a predicted data table based on typical functional group absorption regions. Actual experimental values may vary.

Raman Spectroscopy for Conjugation and Conformational Insights

Raman spectroscopy is a powerful complementary technique to IR spectroscopy for studying the vibrational modes of this compound, particularly for understanding the conjugation and conformational properties of the bithiophene backbone. The C=C and C-C stretching modes of the thiophene rings, which are strongly Raman active, provide information about the extent of π-electron delocalization along the bithiophene system.

The most intense Raman bands for oligothiophenes are typically associated with the symmetric C=C stretching vibrations, often appearing in the 1400-1500 cm⁻¹ range. The position and intensity of these bands are sensitive to the effective conjugation length and the planarity of the molecule. A more planar conformation generally leads to a lower frequency and higher intensity for these bands, indicating a higher degree of π-conjugation. The inter-ring C-C stretching vibration, expected around 1200-1300 cm⁻¹, can also provide insights into the torsional angle between the two thiophene rings. While specific Raman data for this compound is not available, studies on similar bithiophene derivatives can provide a basis for interpretation.

Table 4: List of Compounds Mentioned

Compound Name
This compound

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and probing the fragmentation pathways of organic compounds. For this compound, with a molecular formula of C₉H₄BrNS₂, the exact mass is a key identifier.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and fragile molecules. For this compound, ESI-MS would be expected to generate protonated molecules, [M+H]⁺, or adducts with cations such as sodium, [M+Na]⁺, or potassium, [M+K]⁺. The detection of these species would allow for the confirmation of the molecular weight. Due to the soft nature of the ionization process, extensive fragmentation is generally minimized, providing a clear molecular ion peak.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The calculated monoisotopic mass of this compound is 268.89685 Da. nih.gov HRMS analysis would aim to experimentally verify this exact mass, providing unambiguous confirmation of the compound's elemental formula and distinguishing it from other potential isomers or impurities.

Based on predicted data, the following adducts could be observed in an HRMS analysis:

AdductPredicted m/z
[M+H]⁺269.90413
[M+Na]⁺291.88607
[M+K]⁺307.86001
[M+NH₄]⁺286.93067

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique, particularly useful for analyzing larger molecules and polymers, though it can also be applied to smaller organic compounds. In a MALDI-TOF-MS experiment, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte. For this compound, this technique would also be expected to produce intact molecular ions, aiding in the confirmation of its molecular weight. While MALDI-TOF is often used for qualitative analysis, it can also provide information on fragmentation if sufficient laser energy is applied, leading to post-source decay.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

The electronic properties of conjugated systems like this compound are investigated using UV-Visible and fluorescence spectroscopy. These techniques provide insights into the electronic transitions and photoluminescence behavior of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Lengths

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. For conjugated molecules like bithiophenes, the absorption spectrum is dominated by π-π* transitions. The position of the maximum absorption wavelength (λmax) is indicative of the extent of conjugation in the molecule. The presence of substituents, such as the bromo and cyano groups in this compound, can influence the electronic structure and thus shift the absorption maxima.

While specific experimental UV-Vis data for this compound is not available in the surveyed literature, studies on similar substituted bithiophene derivatives suggest that the primary absorption bands would likely fall in the range of 300-400 nm. nih.gov

Fluorescence Spectroscopy for Photoluminescence Properties and Quantum Yields

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has been excited to a higher electronic state. This technique is used to determine the emission wavelength (λem), fluorescence intensity, and fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process.

X-ray Based Structural Analysis (e.g., X-ray Photoelectron Spectroscopy for related poly(2,2'-bithiophene) films)

In the analysis of PBT complexes, XPS has been instrumental in elucidating charge distributions. uni.lu Curve-fitted C 1s and S 2p core-level spectra of PBT have revealed the presence of both neutral and partially charged species for both carbon and sulfur atoms. uni.lu The relative abundance of these species is dependent on the oxidation level of the polymer. uni.lu This suggests that upon polymerization and subsequent doping, the bithiophene units can accommodate positive charges (polarons and bipolarons), which are fundamental to the conductive properties of the polymer.

For this compound, one would anticipate distinct XPS signals for each element (C, N, S, Br). The high-resolution spectra of the C 1s region would be complex, with different peaks corresponding to the carbon atoms in the thiophene rings, the nitrile group, and those bonded to bromine and sulfur. Similarly, the S 2p and N 1s spectra would provide information about the chemical environment of the sulfur and nitrogen atoms, respectively. The Br 3d spectrum would confirm the presence and chemical state of the bromine atom.

Table 1: Predicted Core-Level Binding Energies for this compound

ElementOrbitalPredicted Binding Energy (eV)Chemical Environment Information
C1s~284-288Thiophene rings, C-Br, C-S, C≡N
N1s~398-400Nitrile group (-C≡N)
S2p~163-165Thiophene rings
Br3d~68-70C-Br bond on the thiophene ring

Note: The binding energies are approximate and can vary based on the specific chemical environment and instrument calibration.

The analysis of poly(2,2'-bithiophene) films has shown that upon oxidation (doping), the S 2p and C 1s core-level spectra exhibit shifts to higher binding energies, indicative of the removal of electron density from these atoms and the formation of positively charged species within the polymer backbone. uni.lu While this compound is a monomer, understanding its core-level binding energies would be a critical first step in monitoring the electronic changes that occur during polymerization and subsequent device fabrication.

Further research involving the synthesis and detailed spectroscopic analysis of this compound is necessary to provide the specific experimental data required for a comprehensive understanding of its electronic structure.

Computational Chemistry and Theoretical Investigations of Bithiophene Systems

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Energy Calculations

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic and optical properties of a molecule. The HOMO level is associated with the ability to donate an electron, while the LUMO level relates to the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key parameter that correlates with the molecule's chemical reactivity and the energy required for electronic excitation. researchgate.netnih.gov

In bithiophene systems, the HOMO is typically a π-orbital delocalized across the thiophene (B33073) rings, while the LUMO is a corresponding π*-antibonding orbital. The introduction of substituent groups significantly modulates these energy levels. For instance, in a related compound, 5,5'-Dibromo-2,2'-bithiophene, DFT calculations determined a HOMO-LUMO gap of 4.20 eV. For 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile, the presence of the electron-withdrawing nitrile (-CN) group is expected to lower the LUMO energy level, while the bromo (-Br) group also acts as an electron-withdrawing group. This modification of the electronic structure is crucial for tuning the material for specific applications, such as in organic electronics. A smaller energy gap generally implies that less energy is required to excite an electron, which can enhance conductivity and reactivity.

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Bithiophene Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
5,5'-Dibromo-2,2'-bithiophene -6.41 -2.21 4.20

Note: Data for this compound is not explicitly available in the cited literature; this table provides context from a structurally similar compound.

DFT calculations are also employed to predict the molecular dipole moment (μ) and polarizability, which are fundamental to understanding a molecule's response to an external electric field and its interaction with surrounding media. The dipole moment arises from an asymmetric distribution of charge within the molecule. In this compound, the electronegative bromine and nitrile groups create a significant charge imbalance, leading to a substantial ground-state dipole moment.

Theoretical studies on similar donor-acceptor thiophene-based chromophores have shown that DFT can accurately compute these properties. fonlo.org The calculated dipole moments often increase in polar solvents compared to a vacuum, indicating a strong interaction with the solvent environment. fonlo.org This information is vital for designing materials for nonlinear optical (NLO) applications, where large changes in dipole moment between the ground and excited states are desirable.

The properties of bithiophene systems are highly dependent on their molecular conformation, particularly the torsional angle between the two thiophene rings. The rings can adopt a planar conformation, which can be either anti-transoid (with sulfur atoms on opposite sides) or syn-cisoid (with sulfur atoms on the same side), or a non-planar, twisted conformation. DFT-based geometry optimization is used to determine the most stable conformation and the energy barriers for rotation between different isomers. nih.gov

For substituted bithiophenes, steric hindrance between the substituent groups and the hydrogen atoms on the adjacent ring can influence the preferred torsional angle. This twisting affects the degree of π-conjugation along the molecular backbone; a more planar structure allows for better orbital overlap and electron delocalization, which in turn affects the electronic and optical properties, including the HOMO-LUMO gap and absorption spectra. fonlo.org

Time-Dependent Density Functional Theory (TD-DFT) for Photophysical Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and photophysical phenomena. nih.gov TD-DFT allows for the calculation of electronic transition energies, which correspond to the absorption and emission of light, providing a theoretical basis for interpreting UV-visible and fluorescence spectra.

TD-DFT calculations can accurately predict the maximum absorption (λ_abs) and emission (λ_em) wavelengths of molecules. These calculations simulate the electronic transitions from the ground state to various excited states. For bithiophene derivatives, the primary electronic transition is typically a π-π* transition associated with the conjugated backbone.

In studies of 5,5'-Dibromo-2,2'-bithiophene, TD-DFT calculations predicted a maximum absorption peak at 292 nm and an emission maximum at 392 nm. For this compound, the presence of both a bromo and a nitrile group is expected to create a push-pull system that red-shifts (shifts to longer wavelengths) the absorption and emission peaks compared to unsubstituted bithiophene. This shift is a hallmark of intramolecular charge transfer.

Table 2: Illustrative Theoretical Photophysical Data for Bithiophene Derivatives

Compound Calculated λ_abs (nm) Calculated λ_em (nm) Source
5,5'-Dibromo-2,2'-bithiophene 292 392.1

Note: This table provides context from a structurally similar compound to illustrate the type of data generated by TD-DFT.

The molecule this compound can be described as a donor-acceptor (D-A) system, where one thiophene ring acts as an electron donor relative to the other ring, which is functionalized with electron-withdrawing cyano and bromo groups. Upon photoexcitation, an electron can be promoted from a HOMO, localized more on the donor part, to a LUMO, localized more on the acceptor part. This phenomenon is known as Intramolecular Charge Transfer (ICT). iphy.ac.cnrsc.org

TD-DFT is a crucial tool for modeling and visualizing this charge transfer process. nih.gov By analyzing the electron density distribution of the ground and excited states, researchers can confirm the ICT character of a transition. iphy.ac.cn Molecules exhibiting strong ICT often have excited states with a much larger dipole moment than their ground states and show significant solvatochromism, where their absorption and emission spectra shift depending on the polarity of the solvent. fonlo.orgrsc.org Understanding and modeling ICT is essential for the development of materials for applications such as organic light-emitting diodes (OLEDs), solar cells, and molecular sensors. iphy.ac.cn

Theoretical Studies on Substituent Effects on Bithiophene Systems

Theoretical and computational studies are crucial for understanding the structure-property relationships in bithiophene derivatives. By substituting different functional groups at various positions on the bithiophene core, researchers can systematically tune the electronic and optical properties for specific applications. The following sections delve into the theoretical understanding of how electron-withdrawing groups, halogens, and their interplay influence the characteristics of bithiophene systems, with a focus on the principles relevant to this compound.

The introduction of electron-withdrawing groups (EWGs) is a powerful strategy for modifying the optoelectronic properties of conjugated molecules like bithiophene. studypug.com EWGs, such as the nitrile (-CN) group, reduce the electron density of the π-system to which they are attached. studypug.com This modification has profound effects on the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Theoretical calculations, often employing Density Functional Theory (DFT), consistently show that attaching EWGs to a conjugated system leads to a stabilization (lowering of the energy) of both the HOMO and LUMO levels. nih.gov However, the LUMO level is typically stabilized to a greater extent than the HOMO level. This differential stabilization results in a reduction of the HOMO-LUMO energy gap (E_g). ajchem-a.com A smaller energy gap is a key factor in shifting the absorption and emission spectra of the molecule to longer wavelengths, an effect known as a bathochromic or red-shift. ajchem-a.comnih.gov

For instance, studies on D-π-A (Donor-π-Acceptor) copolymers have shown that incorporating a cyano (-CN) group into the bithiophene bridge significantly affects the electronic and optical properties. nih.gov The strong electron-withdrawing nature of the nitrile group enhances intramolecular charge transfer (ICT) from the electron-rich thiophene rings to the acceptor group. acs.org This enhanced ICT character in the excited state is directly related to the observed red-shift in the maximum absorption wavelength (λ_max). ajchem-a.com Theoretical investigations on various bithiophene-bipyridine systems have demonstrated that substituents like -NO2, another strong EWG, cause a significant decrease in the energy gap and a notable bathochromic shift compared to unsubstituted compounds. ajchem-a.com

The general effects of electron-withdrawing groups on bithiophene systems are summarized in the table below.

PropertyEffect of Electron-Withdrawing Group (e.g., -CN)Rationale
HOMO Energy Level Lowered (Stabilized)Withdrawal of electron density from the π-system.
LUMO Energy Level Significantly Lowered (Stabilized)Stronger effect on the LUMO due to its electron-accepting nature.
HOMO-LUMO Energy Gap (E_g) DecreasedThe LUMO is stabilized more than the HOMO. ajchem-a.com
Maximum Absorption (λ_max) Red-shifted (Bathochromic shift)A smaller energy gap corresponds to absorption of lower energy (longer wavelength) light. ajchem-a.comnih.gov
Intramolecular Charge Transfer (ICT) EnhancedIncreased polarization of the molecule promotes charge transfer upon excitation. acs.org

Halogenation, the introduction of halogen atoms like bromine onto the bithiophene scaffold, influences the molecule's properties through a combination of inductive and resonance effects, as well as through their ability to participate in specific intermolecular interactions. acs.org Bromine is an electronegative atom, and it exerts an electron-withdrawing inductive effect, pulling electron density away from the carbon atom to which it is bonded.

Computationally, the introduction of a bromine atom is shown to affect the electronic structure. The electronegativity of the halogen can lead to a slight lowering of the HOMO and LUMO energy levels. However, the most significant impact of halogenation is often on the molecular packing in the solid state. Halogen atoms, particularly bromine and iodine, have an anisotropic distribution of electron density, leading to a region of positive electrostatic potential on the outer side of the halogen along the C-X bond axis, known as a σ-hole. acs.org This positive region can engage in attractive, non-covalent interactions with electron-rich areas of adjacent molecules, an interaction termed "halogen bonding". acs.orgnih.gov

Theoretical studies have demonstrated that these halogen bonds can be highly directional and can influence the supramolecular architecture, which in turn affects the bulk material properties like charge-transfer mobility. acs.org While halogenation might not cause drastic shifts in the absorption spectra compared to strong EWGs, it provides a subtle tool for fine-tuning electronic properties and a powerful handle for controlling intermolecular organization. nih.gov The substitution pattern can also impact the planarity of the bithiophene unit; for example, steric hindrance between a halogen and an adjacent ring could induce a larger dihedral angle between the thiophene rings, slightly disrupting π-conjugation.

ParameterInfluence of Bromine SubstitutionTheoretical Basis
Electronic Structure Inductive electron-withdrawal; slight lowering of frontier orbital energies.Electronegativity of the bromine atom.
Molecular Geometry Can influence the inter-ring dihedral angle due to steric effects.van der Waals repulsion.
Intermolecular Interactions Enables directional halogen bonding via the σ-hole. acs.orgacs.orgAnisotropic electron density distribution on the bromine atom. nih.gov
Solid-State Packing Can be used to guide crystal packing and molecular arrangement. nih.govDirectionality and strength of halogen bonds.

The properties of a substituted bithiophene are not merely a sum of the effects of individual functional groups; rather, they arise from the complex interplay between the electronic nature of the substituents and their positions on the thiophene rings. nih.govacs.org Quantum chemical calculations are essential for elucidating these synergistic or antagonistic interactions. acs.org

In a molecule like this compound, a strong electron-withdrawing nitrile group is positioned at one end of the conjugated system, while a moderately electron-withdrawing bromine atom is at the other. This "push-pull" or, in this case, "pull-pull" architecture significantly modifies the electronic landscape compared to a symmetrically substituted or monosubstituted bithiophene.

Theoretical studies reveal that the substitution site has a significant impact. acs.org For α-connected bithiophenes (like the 2,2'-bithiophene (B32781) core), substitution at the terminal 5 and 5' positions maximizes the effect on the conjugated π-system, allowing for efficient charge delocalization or transfer along the molecular backbone. acs.org The combination of a strong acceptor (-CN) and a halogen (-Br) can lead to unique properties. The nitrile group dominates the optical properties by significantly lowering the HOMO-LUMO gap and inducing a red-shift, while the bromine atom can be used to fine-tune the energy levels and, more importantly, to direct solid-state packing through halogen bonding. acs.orgnih.gov

Applications of 5 Bromo 2,2 Bithiophene 5 Carbonitrile in Advanced Materials Research

Building Blocks for Organic Semiconductors and Conjugated Polymers

The inherent properties of 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile make it an excellent candidate for the synthesis of complex macromolecular structures with tailored electronic properties.

Monomers for Controlled Oligomerization and Polymerization Processes

The presence of a bromine atom on the bithiophene structure allows for its use as a monomer in various cross-coupling polymerization reactions. Techniques such as Stille and Suzuki coupling are commonly employed to create well-defined conjugated polymers. These methods allow for precise control over the polymer's molecular weight and regioregularity, which are crucial factors in determining the final material's performance in electronic devices.

For instance, in a typical Stille coupling polymerization, the bromine atom of this compound can react with an organotin reagent in the presence of a palladium catalyst, leading to the formation of new carbon-carbon bonds and the growth of a polymer chain. Similarly, in Suzuki coupling, a boronic acid or ester derivative can be coupled with the brominated bithiophene monomer. The ability to undergo these controlled polymerization processes is fundamental to creating high-performance organic semiconductors.

Incorporation into Donor-π-Acceptor (D-π-A) Architectures for Enhanced Charge Transfer

The this compound unit is a valuable component in the design of donor-π-acceptor (D-π-A) molecules. In these architectures, an electron-donating moiety is connected to an electron-accepting moiety through a π-conjugated bridge. This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation, a key process in many optoelectronic applications.

The bithiophene core of the molecule can act as part of the π-bridge, while the electron-withdrawing nitrile group enhances the acceptor character of the molecule. The bromine atom provides a reactive site for further functionalization, allowing for the attachment of various donor groups. The resulting D-π-A systems often exhibit strong absorption in the visible spectrum and have tunable energy levels, making them suitable for use in organic solar cells and as emitters in OLEDs. The efficiency of charge transfer in these systems is a critical determinant of device performance.

Integration into Organic Electronic and Optoelectronic Devices

The unique electronic and optical properties of materials derived from this compound have led to their investigation in a range of organic electronic devices.

Organic Light-Emitting Diodes (OLEDs)

Future research may focus on developing emitters that leverage the unique electronic characteristics of the this compound moiety to achieve high-performance and stable OLEDs.

Organic Field-Effect Transistors (OFETs)

Polymers and small molecules incorporating the this compound unit are being explored as the active semiconductor layer in OFETs. The planarity and extended π-conjugation of the bithiophene backbone are conducive to efficient charge transport. The performance of an OFET is largely determined by the charge carrier mobility of the semiconductor used.

Polymer TypeCharge Carrier Mobility (cm²/Vs)
Bithiophene-based polymers10⁻⁴ - 10⁻²
High-mobility bithiophene copolymers> 0.1

Note: The performance is highly dependent on the specific polymer structure, device architecture, and processing conditions.

Organic Photovoltaics (OPVs) / Organic Solar Cells

The application of this compound derivatives in organic solar cells is a significant area of research. In OPVs, this unit can be part of either the donor or acceptor material in the bulk heterojunction active layer. Its ability to be incorporated into D-π-A structures allows for the tuning of absorption spectra to better match the solar spectrum, thereby enhancing the generation of excitons.

The performance of an organic solar cell is characterized by its power conversion efficiency (PCE), which is a product of the open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF). The table below presents a hypothetical range of performance parameters for OPVs utilizing materials derived from bithiophene structures, illustrating the potential of this class of compounds.

Material TypeVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
Bithiophene-based donor polymer0.6 - 0.810 - 1560 - 706 - 10
Small molecule with bithiophene unit0.8 - 1.012 - 1865 - 758 - 13

Note: These values are representative and actual performance depends on the specific molecular design, blend morphology, and device fabrication protocols.

Organic Electrochemical Transistors (OECTs)

Organic electrochemical transistors (OECTs) have emerged as a critical technology for bioelectronic applications due to their ability to efficiently transduce ionic signals into electronic outputs. The performance of OECTs is intrinsically linked to the properties of the organic mixed ionic/electronic conductor (OMIEC) that forms the transistor channel. While direct studies on polymers derived from this compound are not extensively documented, the structural motifs of this compound are highly relevant to the design of high-performance OMIECs.

The bithiophene core provides a conjugated pathway for efficient charge transport, a fundamental requirement for the semiconductor channel in an OECT. The incorporation of an electron-withdrawing nitrile group can modulate the electronic properties of the resulting polymer, influencing its energy levels and, consequently, the transistor's operating characteristics. Furthermore, the bromo-substituent serves as a reactive site for polymerization, allowing for the synthesis of conjugated polymers with extended π-systems.

A key strategy in enhancing OECT performance is the functionalization of the conjugated backbone with side chains that promote ion transport and hydration, such as ethylene (B1197577) glycol (EG) pendants. This side-chain engineering is crucial for achieving high volumetric capacitance and, consequently, a high product of charge mobility and volumetric capacitance (μC*), a figure-of-merit for OECTs. While research has focused on materials like poly(2-(3,3′-bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)-[2,2′-bithiophen]-5-yl)thieno[3,2-b]thiophene) p(g2T-TT), the this compound scaffold offers a platform for creating novel OMIECs with potentially enhanced performance through strategic side-chain modification.

Recent advancements have also explored the use of radical polymers in OECTs. These polymers, which feature non-conjugated backbones with stable open-shell pendant groups, offer an alternative approach to achieving mixed ionic-electronic conduction. The unique redox properties of these materials could be synergistically combined with the electronic characteristics of bithiophene-based systems to develop novel OECTs with improved stability and performance.

Development of Smart Materials and Sensing Technologies

The tunable electronic and optical properties of materials derived from this compound make them highly suitable for the development of a range of smart materials and sensing technologies.

Electrochromic materials, which exhibit reversible changes in their optical properties upon the application of an electrical potential, are at the forefront of smart window, display, and camouflage technologies. Donor-acceptor (D-A) type conjugated polymers are a promising class of electrochromic materials due to their low band gaps and tunable colors. The structure of this compound, with its electron-rich bithiophene donor and electron-deficient nitrile acceptor, is an ideal building block for creating such D-A polymers.

The electrochemical polymerization of monomers based on this structure can lead to polymers with distinct color changes between their neutral and oxidized states. The specific colors and the contrast ratio are highly dependent on the molecular structure of the polymer backbone and any appended side chains. For instance, copolymers incorporating bithiophene units have been shown to exhibit electrochromism, demonstrating the significant influence of this core structure on the material's properties. The introduction of different donor or acceptor units into the polymer chain allows for the fine-tuning of the electrochemical and optical properties, leading to a broad palette of accessible colors.

Research on related D-A polymers has demonstrated that subtle modifications to the chemical structure, such as the type and length of alkyl side chains, can have a profound impact on the electrochromic performance, including the optical contrast ratio and response time. For example, polymers with shorter, linear alkyl chains have been observed to exhibit better electrochromic performance due to stronger aggregation and more compact stacking.

Polymer SystemColor in Neutral StateColor in Oxidized StateOptical Contrast (ΔT%)Response Time (s)
P(BCz-co-ProDOT)--32% at 575 nm-
P(DTD)-Blue25.5% at 385 nm0.5
PDT6FBTNavyCyan25%0.3
ploy(PEP)PurpleBlue--

While specific fluorescent chemosensors based directly on this compound are not widely reported, the inherent fluorescence of bithiophene derivatives and the electron-accepting nature of the nitrile group make this compound a promising platform for the design of molecular probes. The principle behind a fluorescent chemosensor is the change in its fluorescence properties (intensity, wavelength, or lifetime) upon binding with a specific analyte.

The bithiophene unit can act as the fluorophore, and the nitrile group can be part of a receptor site or modulate the electronic properties of the fluorophore upon analyte binding. The bromo-substituent allows for the facile introduction of various recognition moieties that can selectively interact with target analytes such as metal ions, anions, or biologically relevant molecules. The design of such sensors often involves creating a donor-π-acceptor structure where the interaction with an analyte perturbs the intramolecular charge transfer (ICT) process, leading to a detectable change in the fluorescence signal.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent in the aggregated state. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensing. The mechanism behind AIE is often attributed to the restriction of intramolecular motion (RIM) in the aggregated state, which blocks non-radiative decay channels and promotes radiative emission.

Donor-π-acceptor compounds based on a bithiophene core and a cyano-containing acceptor have been shown to exhibit AIE. The planar structure of bithiophene facilitates π-conjugation, and the cyano group enhances electron delocalization, leading to a reduced energy gap. In solution, the rotation of molecular components can lead to non-radiative decay. However, in the aggregated state, these intramolecular rotations are restricted, leading to a significant increase in fluorescence intensity.

The AIE properties of such materials can be studied by observing the changes in their photoluminescence spectra in solvent mixtures with varying fractions of a good solvent and a poor solvent (e.g., DMF/water). As the fraction of the poor solvent increases, the molecules aggregate, and a significant enhancement in emission is observed.

Compound SystemSolvent SystemObservation
Bithiophenyl compounds with cyanoacrylate moietyDMF/waterAggregation-induced emission with increasing water fraction.
Z-2, 3-bis(4-(thiophen-3-yl)-phenyl)-acrylonitrile (Z-TPA)-Sky-blue emission in the aggregated state, almost non-emissive in solution.
Functionalized Acrylonitriles-Bright red emission in the solid state.

Structure-Activity Relationship (SAR) Studies in Functionalized Bithiophenes for Performance Optimization

The optimization of the performance of materials derived from this compound hinges on a thorough understanding of the relationship between their molecular structure and their functional properties. Structure-activity relationship (SAR) studies are crucial for rationally designing new materials with enhanced characteristics.

In the context of electrochromic materials, SAR studies would focus on how modifications to the bithiophene backbone, the nature of the acceptor group, and the type of side chains influence key parameters such as color, switching speed, and stability. For instance, increasing the conjugation length of the polymer backbone generally leads to a red-shift in the absorption spectrum. The introduction of different electron-donating or -withdrawing groups can be used to fine-tune the energy levels of the polymer, thereby controlling its color and redox potentials.

For materials with AIE properties, SAR studies would investigate how the steric and electronic effects of different substituents on the bithiophene core affect the restriction of intramolecular motion in the aggregated state. The goal is to design molecules where these motions are effectively suppressed upon aggregation, leading to higher fluorescence quantum yields.

In the design of fluorescent chemosensors, SAR is critical for achieving high sensitivity and selectivity. This involves optimizing the structure of the receptor unit for strong and specific binding to the target analyte, as well as ensuring that this binding event translates into a significant and easily detectable change in the fluorescence output of the bithiophene fluorophore. The length and nature of the linker connecting the receptor to the fluorophore also play a critical role in the sensing performance.

Through systematic modifications of the this compound scaffold and detailed characterization of the resulting materials, it is possible to establish clear SARs that will guide the future development of high-performance organic electronic and photonic materials.

Mechanistic Insights into Reactivity and Chemical Transformations

Investigation of Reaction Mechanisms in the Synthesis of Bithiophene Derivatives

The synthesis of functionalized bithiophene derivatives, including 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile itself, typically relies on transition metal-catalyzed cross-coupling reactions. The fundamental mechanisms of these reactions, such as Suzuki, Stille, or Negishi coupling, provide a framework for understanding how the bithiophene skeleton is constructed and functionalized.

For instance, the formation of a substituted bithiophene often involves the coupling of two different thiophene (B33073) monomers. A common mechanistic pathway is the palladium-catalyzed Suzuki coupling. This catalytic cycle involves three primary steps:

Oxidative Addition: A palladium(0) complex reacts with an organohalide (e.g., a bromothiophene), inserting the palladium into the carbon-halogen bond to form a palladium(II) species.

Transmetalation: An organoboron compound (e.g., a thiophene boronic acid) transfers its organic group to the palladium(II) complex, displacing the halide. This step typically requires a base to activate the organoboron reagent.

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. mdpi.com

The synthesis of this compound would likely proceed by coupling a suitably protected or activated 5-bromothiophene-2-yl unit with a 5-cyanothiophene-2-yl unit via one of these established cross-coupling protocols. The choice of catalyst, ligands, and reaction conditions is critical to ensure high yields and prevent unwanted side reactions.

Understanding Regioselectivity and Chemoselectivity in Functionalization and Coupling Reactions

The structure of this compound presents challenges and opportunities related to selectivity.

Chemoselectivity: The molecule contains two primary reactive sites for cross-coupling: the C-Br bond at the 5'-position and the C-H bonds at other positions on the thiophene rings. Palladium-catalyzed reactions, such as Suzuki or Stille coupling, are highly chemoselective for the C-Br bond. The catalyst will preferentially undergo oxidative addition at this site over the more stable C-H or C-S bonds of the thiophene rings. The nitrile group (–CN) is generally inert under these conditions but acts as an electron-withdrawing group, influencing the reactivity of the adjacent thiophene ring.

Regioselectivity: In reactions where functionalization of a C-H bond is desired (direct arylation), regioselectivity becomes a critical concern. The electronic properties of the bithiophene system, influenced by both the bromo and cyano groups, direct the substitution to specific positions. The α-positions (adjacent to the sulfur atom) of a thiophene ring are the most acidic and sterically accessible, making them the preferred sites for deprotonation and subsequent reaction. For this compound, the C-Br bond at one α-position and the C-CN bond at the other α-position are already occupied. The remaining C-H bonds at the β-positions have lower reactivity, but their functionalization can be achieved under specific, often harsher, reaction conditions.

The interplay between these factors allows for the stepwise and controlled functionalization of the molecule. The C-Br bond can be selectively targeted first, followed by potential modification of the nitrile group or C-H bonds under different reaction conditions.

Role of Catalysts and Ligand Systems in Mediating Synthetic Pathways (e.g., Palladium, Copper)

The success of synthetic transformations involving this compound is heavily dependent on the choice of the catalytic system. Palladium and copper complexes are the most prominent catalysts used in the functionalization of such heteroaromatic compounds. mdpi.comresearchgate.netpolyu.edu.hk

Palladium Catalysis: Palladium-based catalysts are the workhorses for forming new C-C, C-N, and C-O bonds at the C-Br position. researchgate.netpolyu.edu.hknih.gov The specific outcome of the reaction is profoundly influenced by the ligands coordinated to the palladium center.

Ligands: Phosphine (B1218219) ligands (e.g., triphenylphosphine, dppf) are commonly used. They stabilize the palladium catalyst, prevent its precipitation as palladium black, and modulate its electronic and steric properties. Bulky, electron-rich phosphine ligands can accelerate the oxidative addition and reductive elimination steps, leading to higher catalytic turnover and improved reaction yields. The choice of ligand can also influence the regioselectivity in direct arylation reactions.

The table below summarizes some common palladium catalyst and ligand systems used in cross-coupling reactions relevant to bithiophene chemistry.

Catalyst PrecursorLigandReaction TypeFunction of Ligand
Pd(PPh₃)₄TriphenylphosphineSuzuki, Stille, HeckStabilizes Pd(0); moderate activity
Pd₂(dba)₃XPhos, SPhosSuzuki, Buchwald-HartwigBulky, electron-rich; promotes oxidative addition
PdCl₂(dppf)dppfSuzuki, NegishiBidentate; enhances catalyst stability and lifetime
Pd(OAc)₂P(t-Bu)₃Heck, SuzukiElectron-rich, bulky; highly active for C-H activation

Copper Catalysis: While palladium is dominant for cross-coupling, copper catalysts are often employed for specific transformations. For example, copper(I) cyanide can be used in nucleophilic substitution reactions to introduce a cyano group, though this is less relevant for a molecule that already contains one. Copper is also used in Ullmann coupling reactions, which can form biaryl linkages, sometimes under milder conditions than palladium-catalyzed alternatives.

Characterization and Reactivity of Transient Intermediates in Bithiophene Chemistry

The reaction pathways in bithiophene chemistry proceed through a series of short-lived, highly reactive intermediates that are typically not isolated. Understanding these transient species is key to optimizing reaction conditions and controlling product formation.

In palladium-catalyzed cross-coupling, the key transient intermediate is the organopalladium(II) complex formed after the oxidative addition of the C-Br bond of this compound to the Pd(0) catalyst. This intermediate, of the general form [Pd(L)₂(Ar)(Br)] (where Ar is the bithiophene moiety and L is a ligand), is the central species upon which transmetalation occurs. Its structure and reactivity are dictated by the nature of the ligands and the electronic properties of the bithiophene unit.

In reactions involving lithiation or Grignard reagent formation, an organometallic intermediate is formed where the bromine atom is replaced by lithium or MgBr. These species are powerful nucleophiles but can be unstable, particularly at elevated temperatures. Their formation can be inferred through trapping experiments with electrophiles.

The direct characterization of these intermediates is challenging due to their transient nature. chemrxiv.org However, their existence is supported by a combination of:

Kinetic studies: To determine reaction orders and rate-limiting steps.

In-situ spectroscopy: Techniques like NMR or IR spectroscopy can sometimes detect key intermediates under carefully controlled conditions.

Computational modeling: Density Functional Theory (DFT) calculations can be used to model the structures and energies of intermediates and transition states along the reaction coordinate, providing deep mechanistic insights. researchgate.net

These investigations help to build a comprehensive picture of the reaction mechanism, enabling chemists to predict and control the outcomes of complex chemical transformations involving functionalized bithiophenes.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy

A significant future direction lies in the development of more sustainable and efficient methods for synthesizing 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile and its derivatives. The principles of green chemistry, particularly atom economy, are becoming increasingly crucial in chemical synthesis. jocpr.comprimescholars.com Atom economy emphasizes the maximization of atoms from the reactants that are incorporated into the final product, thereby minimizing waste. wikipedia.org

Current synthetic strategies often rely on cross-coupling reactions, such as Stille and Suzuki couplings, which are powerful for constructing the bithiophene core but can involve toxic organotin reagents or generate stoichiometric byproducts. nih.gov Future research will likely focus on:

Catalytic C-H Activation: Direct arylation strategies that avoid the pre-functionalization of starting materials can significantly improve atom economy by reducing the number of synthetic steps and the generation of waste.

Biocatalysis: The use of enzymes to catalyze key bond-forming reactions could offer a highly selective and environmentally benign alternative to traditional chemical methods.

The table below compares conceptual synthetic strategies based on their potential for improved atom economy.

Synthetic StrategyKey AdvantagesChallenges
Traditional Cross-Coupling High reliability and versatility.Generation of stoichiometric byproducts, use of toxic reagents.
Direct C-H Arylation Reduces synthetic steps, high atom economy.Selectivity control, harsh reaction conditions may be required.
Flow Chemistry Enhanced safety, scalability, and process control.Initial setup costs, optimization of reaction parameters.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability and availability, substrate scope limitations.

Exploration of New Molecular Architectures Incorporating the Bithiophene-Carbonitrile Motif for Enhanced Performance

The this compound unit is an ideal scaffold for the construction of novel and complex molecular architectures. The bromo- functionality serves as a convenient handle for post-synthetic modification via various cross-coupling reactions, allowing for the extension of the conjugated system. This is critical for tuning the electronic and optical properties of the resulting materials for specific applications. ossila.com

Future research will explore the incorporation of this motif into:

Conjugated Polymers: Polymerization of monomers derived from this compound can lead to new semiconducting polymers for applications in organic thin-film transistors (OTFTs) and organic photovoltaics (OPVs). acs.orgrsc.org The combination of the electron-rich bithiophene and electron-deficient nitrile can facilitate intramolecular charge transfer, a desirable characteristic for solar cell materials. rsc.org

Donor-Acceptor (D-A) Systems: The inherent electronic asymmetry of the molecule makes it a prime candidate for constructing D-A type chromophores for non-linear optics or as components in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs).

Heterocyclic Hybrids: The synthesis of molecules that fuse the bithiophene-carbonitrile unit with other heterocyclic systems, such as imidazo[1,2-a]pyridines or benzimidazoles, has already been demonstrated as a pathway to novel functional materials. nih.gov

Application of Advanced In-Situ Characterization Techniques for Real-Time Mechanistic Studies

A deeper understanding of the reaction mechanisms, polymerization kinetics, and degradation pathways is crucial for optimizing the performance and stability of materials derived from this compound. The application of advanced in-situ characterization techniques will be instrumental in gaining these insights in real-time.

Promising techniques for future studies include:

In-situ Spectroelectrochemistry: This technique allows for the monitoring of changes in the electronic absorption spectrum of a material as it undergoes electrochemical reactions (e.g., doping/dedoping or polymerization), providing information about the formation of charge carriers and reaction intermediates. acs.org

Time-Resolved Spectroscopy: Techniques like femtosecond transient absorption spectroscopy can be used to study the dynamics of photoexcited states in materials incorporating the bithiophene-carbonitrile motif. researchgate.netchemrxiv.org This is vital for understanding and optimizing the efficiency of processes like charge separation in solar cells or light emission in OLEDs.

In-situ Polymerization Monitoring: Techniques such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy can be employed to follow the progress of polymerization reactions in real-time, yielding valuable kinetic data. researchgate.net

Rational Molecular Design for Tailoring Specific Electronic, Optical, and Supramolecular Properties

The future of materials based on this compound will heavily rely on rational molecular design, where computational chemistry and predictive modeling guide synthetic efforts. By systematically modifying the molecular structure, specific properties can be targeted and achieved.

Key design strategies will include:

Tuning Energy Levels: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be precisely adjusted by introducing various electron-donating or electron-withdrawing groups to the bithiophene backbone. This is fundamental for optimizing charge injection/extraction in electronic devices and for tuning the absorption and emission spectra. pan.pl

Controlling Supramolecular Organization: The introduction of functional groups capable of specific intermolecular interactions, such as hydrogen bonding or π-π stacking, can be used to control the self-assembly and packing of molecules in the solid state. researchgate.netnih.gov This "crystal engineering" approach is critical for achieving high charge carrier mobility in organic semiconductors. researchgate.net

Planarity and Rigidity: Modifying the bithiophene backbone to enhance its planarity, for instance, by introducing bridging atoms, can lead to extended π-conjugation and improved electronic coupling between molecules, which generally enhances material performance. acs.org

Integration of this compound into Multifunctional Hybrid Material Systems

The integration of organic molecules like this compound into hybrid material systems is a rapidly growing field that promises to unlock novel functionalities by combining the properties of different material classes.

Future research is expected to focus on creating hybrid systems such as:

Organic-Inorganic Nanocomposites: Dispersing inorganic nanoparticles (e.g., silicon carbide, metal oxides, or quantum dots) within a polymer matrix derived from the bithiophene-carbonitrile monomer can lead to materials with enhanced mechanical strength, thermal stability, and unique optoelectronic properties. researchgate.net

Perovskite Solar Cell Interlayers: Derivatives of this compound could be designed as hole-transporting or electron-transporting layers in perovskite solar cells, contributing to improved efficiency and stability of these next-generation photovoltaic devices.

Sensors: The π-conjugated system of the bithiophene core is sensitive to its local environment. By integrating these molecules onto surfaces or into porous frameworks, highly sensitive and selective chemical sensors can be developed.

The continued exploration of this compound and its derivatives is set to contribute significantly to the advancement of organic electronics and materials science, addressing key challenges in energy, electronics, and sustainability.

Q & A

Q. What are the established synthetic routes for 5'-Bromo-[2,2'-bithiophene]-5-carbonitrile, and how do reaction conditions influence yield?

Answer: The synthesis of brominated thiophene derivatives typically employs cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) or halogenation strategies. For example:

  • Suzuki Coupling : Brominated thiophenes can react with boronic acids under Pd catalysis to form biaryl structures. Optimize solvent (THF/toluene), base (K₂CO₃), and temperature (80–110°C) to achieve yields >75% .
  • Direct Bromination : Electrophilic bromination of precursor thiophenes using NBS (N-bromosuccinimide) in DMF at 0–25°C requires precise stoichiometry to avoid over-bromination .

Key Data:

MethodYield (%)Purity (HPLC)
Suzuki78–85>98%
NBS65–7295–97%

Q. How can researchers confirm the structural integrity of synthesized this compound?

Answer:

  • NMR Spectroscopy : Use 1^1H/13^13C NMR to verify substituent positions. For brominated thiophenes, aromatic protons appear at δ 7.1–7.5 ppm, while nitrile carbons resonate at ~115 ppm .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 256.97 for C₉H₄BrNS₂) with <3 ppm error .

Recommendation: Combine with elemental analysis (C, H, N, S) to validate stoichiometry .

Q. What are the stability considerations for storing this compound?

Answer:

  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation. Brominated thiophenes degrade under UV exposure, forming dehalogenated byproducts .
  • Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the nitrile group to carboxylic acid .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties of thiophene-based materials?

Answer:

  • Electron-Withdrawing Effect : Bromine lowers the HOMO energy (–5.3 eV vs. –4.9 eV for non-brominated analogs), enhancing electron transport in organic semiconductors .
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict charge distribution and bandgap (e.g., 3.1 eV for 5'-bromo derivatives) .

Application Example: Brominated thiophenes improve charge mobility in OLEDs and OFETs by reducing recombination losses .

Q. What strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Answer:

  • Competitive Side Reactions : Bromine may undergo β-hydride elimination in Pd-catalyzed couplings. Mitigate by using bulky ligands (e.g., SPhos) or lowering reaction temperature .
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may increase homocoupling. Balance with toluene/THF mixtures .

Case Study: A 2024 study achieved 92% yield in Kumada coupling by replacing Pd(PPh₃)₄ with Ni(dppe)Cl₂ .

Q. How can computational modeling guide the design of this compound derivatives for optoelectronic applications?

Answer:

  • TD-DFT Simulations : Predict absorption spectra (λₘₐₓ ~380 nm) and exciton binding energy (0.3–0.5 eV) to tailor materials for solar cells .
  • Molecular Dynamics : Simulate packing behavior in thin films to optimize crystallinity and conductivity .

Data Insight: Bromine substitution increases dielectric constant (ε = 4.2) compared to chlorine analogs (ε = 3.8) .

Methodological Challenges

Q. Why do brominated thiophenes exhibit batch-dependent impurities, and how can this be addressed?

Answer:

  • Trace Metal Contamination : Residual Pd from catalysis can quench fluorescence. Purify via column chromatography (SiO₂, hexane/EA 4:1) or chelating resins .
  • Byproduct Identification : Use LC-MS to detect dimers (e.g., m/z 488.12 for dibrominated species) and adjust stoichiometry .

Q. What analytical techniques quantify the nitrile group’s reactivity in functionalization reactions?

Answer:

  • IR Spectroscopy : Monitor nitrile C≡N stretch (2230–2260 cm⁻¹) disappearance during nucleophilic addition .
  • XPS : Track nitrogen binding energy shifts (e.g., 399.5 eV for –C≡N vs. 401.2 eV for –CONH₂) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.